(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate is a heterocyclic organic compound featuring a benzotriazinone core fused with a methyl acetate group and a 4-ethoxyphenyl substituent. The benzotriazinone moiety (C₇H₄N₃O) contributes to its planar aromatic structure, while the ethoxyphenyl-acetate side chain introduces steric and electronic variability. Its ester linkage and heterocyclic architecture make it a candidate for comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-24-14-9-7-13(8-10-14)11-17(22)25-12-21-18(23)15-5-3-4-6-16(15)19-20-21/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAUSOMWVUTBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323646 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851862-96-9 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate typically involves the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with nitrous acid, to form the 1,
Biological Activity
The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate is a member of the benzotriazine family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.4 g/mol. The structure features a benzotriazine core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-3-phenylpropanoic acid |
| InChI Key | USTHFXAQZOKGKB-KRWDZBQOSA-N |
Synthesis
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate typically involves several steps starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining benzotriazine derivatives with various acyl groups.
- Reagents : Organic solvents such as dichloromethane and catalysts like triethylamine are often used to facilitate reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds derived from the benzotriazine structure exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
Anticancer Potential
Research indicates that benzotriazine derivatives can inhibit cancer cell proliferation. For example, certain synthesized analogs have been evaluated for their effects on HepG2 liver carcinoma cells, demonstrating promising results in inhibiting cell growth . The mechanism appears to involve the modulation of specific biological pathways linked to cancer progression.
The biological activity of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest strong binding affinities towards targets associated with bacterial resistance mechanisms and tumor growth regulation .
Case Studies
- Antimicrobial Evaluation : A series of benzotriazine derivatives were tested against multiple pathogens. The best-performing compounds showed comparable or superior efficacy compared to standard antibiotics .
- Anticancer Studies : In vitro studies on HepG2 cells indicated that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Methodological Considerations for Structural Comparison
emphasizes that graph-based comparison methods capture structural nuances (e.g., ring topology, substituent placement) more effectively than bit-vector approaches . For example, the benzotriazinone’s fused triazine ring distinguishes it from isolated triazine or benzofuran systems, impacting biochemical interactions. Such distinctions are critical for applications like drug design or environmental modeling, where lumping strategies () may oversimplify reactivity profiles .
Q & A
Q. What are the key considerations in designing a reproducible synthesis protocol for this compound?
Reproducible synthesis requires strict control of reaction conditions, including temperature (e.g., 45°C for 1–1.25 hours ), stoichiometric ratios, and purification methods. Split-plot experimental designs with randomized blocks enhance reproducibility by accounting for variables like reagent batches and environmental factors . Monitoring reaction progress via TLC (Rf = 0.59–0.62 ) and confirming purity through melting point analysis (180–220°C ) and NMR spectroscopy (e.g., δ = 3.76–3.86 ppm for methoxy groups ) are critical.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-resolution techniques include:
- 1H NMR for functional group identification (e.g., aromatic protons at δ = 6.96–7.29 ppm ).
- Mass spectrometry for molecular weight confirmation.
- HPLC for purity assessment. Preliminary checks involve TLC for Rf values and melting point analysis. X-ray crystallography provides definitive structural validation .
Q. What are common synthetic challenges when introducing the 4-ethoxyphenylacetate moiety?
Steric hindrance and side reactions are mitigated using protecting groups (e.g., tert-butyl esters ) and optimized coupling conditions (e.g., DCC/DMAP). Stepwise synthesis via intermediate isolation minimizes by-products . Reaction completion is ensured by adjusting time (1–1.25 hours ) and monitoring with TLC.
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?
Discrepancies arise from solvent effects, crystallographic packing, or tautomerism. Computational methods (DFT with solvent corrections) align predictions with experimental NMR shifts . X-ray crystallography resolves structural ambiguities . Comparative studies of derivatives (e.g., varying substituents ) identify confounding factors.
Q. What methodologies are recommended for studying environmental fate and ecological impacts?
Follow frameworks like Project INCHEMBIOL , which include:
- Laboratory simulations : Hydrolysis/photolysis under varying pH/temperature.
- Field studies : Monitoring distribution in soil/water compartments.
- Ecotoxicological assays : Evaluate impacts on cells (e.g., enzyme inhibition ), model organisms, and ecosystems. Physicochemical properties (log P, solubility) guide bioaccumulation and degradation studies .
Q. How can QSAR models predict the biological activity of derivatives?
QSAR models require structural descriptors (log P, H-bond donors/acceptors) and bioactivity data from assays. Training on datasets of benzotriazinone derivatives enables predictive analysis. Validation via cross-checks and in vitro assays (e.g., cytotoxicity testing) ensures robustness. Incorporating 3D structural data from crystallography improves descriptor accuracy.
Methodological Notes
- Experimental Design : Use randomized block designs to isolate variables (e.g., reagent purity, temperature gradients) .
- Data Contradictions : Cross-validate results with multiple techniques (e.g., NMR, X-ray) .
- Environmental Studies : Combine lab simulations with field monitoring to assess real-world degradation pathways .
For structural elucidation, prioritize crystallographic data , and for synthesis optimization, reference stepwise protocols with intermediate characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
